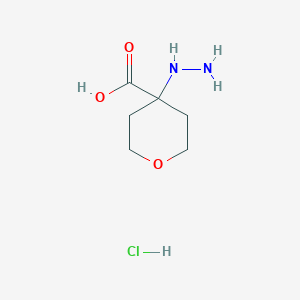
4-肼基氧杂环丁烷-4-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyloxane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H12N2O3·HCl. It is known for its unique structure, which includes a hydrazine group attached to an oxane ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .
科学研究应用
4-Hydrazinyloxane-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride typically involves the reaction of hydrazine derivatives with oxane carboxylic acid precursors. One common method includes the condensation of hydrazine hydrate with 4-oxane carboxylic acid under controlled temperature and pH conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and reactors ensures consistent quality and efficiency in large-scale production .
化学反应分析
Types of Reactions
4-Hydrazinyloxane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group typically yields oxides, while reduction results in amines. Substitution reactions produce a variety of derivatives depending on the nucleophile involved .
作用机制
The mechanism of action of 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The hydrazine group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit or modulate the activity of specific enzymes and receptors .
相似化合物的比较
Similar Compounds
- 4-Hydrazinylbenzoic acid;hydrochloride
- 4-Hydrazinylpyridine;hydrochloride
- 4-Hydrazinylphenylacetic acid;hydrochloride
Uniqueness
4-Hydrazinyloxane-4-carboxylic acid;hydrochloride is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other hydrazine derivatives.
属性
IUPAC Name |
4-hydrazinyloxane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-8-6(5(9)10)1-3-11-4-2-6;/h8H,1-4,7H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQRTISRAKXMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2376215.png)
![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)
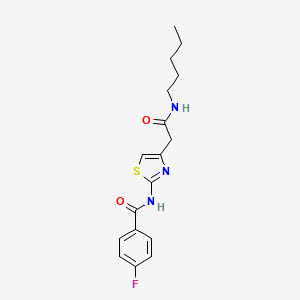
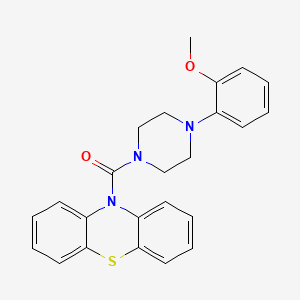
![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)


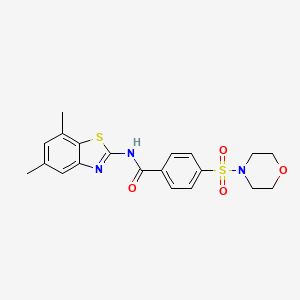
![N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376226.png)
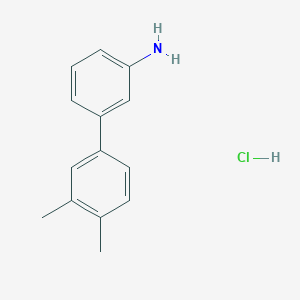
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2376230.png)


